Product packaging for S-methyl isothiourea hemisulfate(Cat. No.:)

S-methyl isothiourea hemisulfate

Cat. No.: B8788514
M. Wt: 278.4 g/mol
InChI Key: BZZXQZOBAUXLHZ-UHFFFAOYSA-N
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Description

Significance as a Research Tool in Biological Systems

The principal significance of S-methyl isothiourea hemisulfate in biological research is its function as a selective inhibitor of iNOS. medchemexpress.comscbt.com This selectivity allows researchers to dissect the specific contributions of the iNOS pathway in various biological and disease models, distinguishing its effects from the constitutive nitric oxide synthase isoforms (eNOS and nNOS) which are involved in housekeeping physiological functions. pnas.org

As a non-amino acid analogue of L-arginine, the natural substrate for NOS enzymes, SMT acts as a competitive inhibitor. medchemexpress.comnih.gov It has been demonstrated to be significantly more potent in vitro—reportedly 10 to 30 times more effective—than other iNOS inhibitors in certain studies. scielo.brnih.gov This potency and selectivity make it an invaluable tool for studying the downstream effects of iNOS inhibition.

Overview of Key Academic Research Areas

The unique properties of this compound have led to its application in several key areas of academic research:

Septic Shock and Inflammation: A substantial body of research has focused on the use of SMT in rodent models of septic shock. medchemexpress.compnas.org Studies have shown that SMT can reverse hypotension and vascular hyporeactivity caused by bacterial endotoxins. medchemexpress.compnas.org Its ability to attenuate organ damage, as indicated by reductions in plasma markers of liver and kidney injury, underscores its utility in investigating the pathophysiology of sepsis. pnas.org

Kidney Disease: Researchers have employed SMT to explore the role of iNOS in kidney function and disease. For instance, in studies of iron overload-induced kidney stress in rats, SMT was found to significantly reduce serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), which are key markers of kidney function. nih.govnih.gov However, in the same model, it did not prevent iron deposition in the kidney, highlighting the complexity of the underlying mechanisms. nih.govnih.gov

Wound Healing: The influence of nitric oxide on wound healing is another area of investigation where SMT has been utilized. Research has explored how the inhibition of iNOS by SMT affects processes such as fibroblast proliferation and collagen synthesis. scielo.br Some studies suggest that SMT can improve the early stages of healing in certain contexts, such as colonic anastomoses in rats, by accelerating the proliferative phase. scielo.br

Detailed Research Findings

Research Area Model System Key Findings Reference(s)
Septic Shock Rodent models (rats and mice) treated with bacterial lipopolysaccharide (LPS) Dose-dependently reverses hypotension and vascular hyporeactivity. Attenuates rises in plasma markers of organ damage (alanine and aspartate aminotransferases, bilirubin, creatinine). Improves 24-hour survival in mice. medchemexpress.compnas.org
Kidney Function Iron-overloaded Wistar rats Significantly reduced serum levels of creatinine and blood urea nitrogen (BUN). Did not alter serum iron and nitrite (B80452) levels, or kidney tissue nitrite levels. Did not prevent iron deposition in the kidney. nih.govnih.gov
Wound Healing Rats with colonic anastomosis Improved healing on the third postoperative day by accelerating the proliferative stage. Did not interfere with the breaking strength of the anastomosis. scielo.br
Enzyme Inhibition In vitro studies with cultured macrophages and vascular smooth muscle cells Potent inhibitor of iNOS, being 10-30 times more effective than some other inhibitors. Acts as a competitive inhibitor at the L-arginine binding site. medchemexpress.comscielo.brnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H14N4O4S3 B8788514 S-methyl isothiourea hemisulfate

Properties

Molecular Formula

C4H14N4O4S3

Molecular Weight

278.4 g/mol

IUPAC Name

[amino(methylsulfanyl)methylidene]azanium;sulfate

InChI

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)

InChI Key

BZZXQZOBAUXLHZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=[NH2+])N.CSC(=[NH2+])N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of S Methyl Isothiourea Hemisulfate

Established Synthetic Routes

Traditional methods for the synthesis of S-methyl isothiourea hemisulfate have been well-documented and are characterized by their reliability and scalability. These routes typically involve the methylation of thiourea (B124793) or its derivatives.

Reaction of Methyl Isothiocyanate with Thiourea

While the reaction of methyl isothiocyanate with amines is a known method for producing N-substituted thioureas, a direct and well-documented synthetic route to this compound from the reaction of methyl isothiocyanate with thiourea is not prominently featured in the scientific literature. The more common product from the reaction of methyl isothiocyanate with ammonia (B1221849) is methylthiourea. orgsyn.org

Methylation of Thiourea Sulfate (B86663)

The methylation of thiourea can be achieved using methylsulfuric acid. This method presents an alternative to using dimethyl sulfate. sciencemadness.org In this process, two moles of methylsulfuric acid are reacted with thiourea. sciencemadness.org The reaction proceeds via the tautomeric form of thiourea, isothiourea, which is protonated and subsequently methylated by the methylsulfuric acid. sciencemadness.org This pathway is considered more cost-effective than using other methylating agents like methyl iodide or methyl bromide. sciencemadness.org

Reaction of Thiourea with Technical Methyl Sulfate

A well-established and detailed procedure for the synthesis of this compound involves the reaction of thiourea with technical grade methyl sulfate. orgsyn.org In a typical laboratory-scale preparation, finely divided thiourea is mixed with water, and technical methyl sulfate is added. The reaction proceeds spontaneously and can be vigorous, often requiring cooling to control the rate. orgsyn.org

The initial exothermic reaction results in the methylation of half of the thiourea, with the methyl sulfate being converted to methylhydrogen sulfate. orgsyn.org To complete the methylation of the remaining thiourea, the mixture is heated under reflux. orgsyn.org During this heating phase, the this compound crystallizes out of the solution. orgsyn.org

The product is then isolated by filtration, washed with alcohol, and dried. orgsyn.org This method can produce yields in the range of 79-84%. orgsyn.org

ReactantsReagents/SolventsKey ConditionsProductYield
Thiourea, Technical Methyl SulfateWater, 95% Ethyl AlcoholSpontaneous initial reaction, followed by 1 hour refluxThis compound79-84%

Advanced and Green Synthesis Approaches

In response to the growing need for environmentally friendly chemical processes, alternative synthetic routes for this compound have been developed. These methods focus on utilizing industrial byproducts and employing safer solvents.

Utilization of Methyl Sodium Sulfate Offscum

A notable green synthesis approach utilizes methyl sodium sulfate offscum, a byproduct from the production of other chemicals like hemiacetal or vitamin B1. google.com This method provides a dual benefit of synthesizing the desired product while also finding a practical application for an industrial waste stream. google.com

2(H₂N)₂C=S + 2CH₃OSO₃Na → (HN=C(SCH₃)NH₂)₂·H₂SO₄ + Na₂SO₄ google.com

This process is characterized by a high reaction speed, good product quality, and high yield. google.com The use of water instead of organic solvents and the replacement of the highly toxic dimethyl sulfate with methyl sodium sulfate offscum significantly enhances the green credentials of this synthesis. google.com Furthermore, the process is designed to be waste-efficient, with methanol (B129727) being the only solvent used for crystallization, which can be recycled. google.com

ReactantsReagents/SolventsKey ConditionsProduct
Thiourea, Methyl Sodium Sulfate OffscumWater, MethanolReflux in neutral aqueous mediaThis compound

Cyanamide (B42294) and Thiomethyl Alcohol Under Acidic Conditions

An alternative synthetic route involves the reaction of cyanamide with methyl mercaptan (also known as thiomethyl alcohol) under acidic conditions to form S-methyl isothiourea, which is then converted to its salt form. google.com The process first synthesizes S-methyl isothiourea acetate, which is subsequently treated with a strong acid, such as sulfuric acid, to yield the desired this compound. google.com

This synthetic method is characterized by its high conversion efficiency and the excellent quality of the resulting product. google.com The reaction is reported to have a short duration of 2-4 hours and achieves a product content of over 99%, with high whiteness, meeting stringent technical requirements. google.com The progress of the reaction can be monitored via HPLC to ensure the content of the target salt is above 98% before proceeding to the next steps. google.com

The synthesis from cyanamide and methyl mercaptan is well-suited for industrial-scale production. google.com The primary advantages for large-scale manufacturing include simple operational steps, short reaction periods, low energy consumption, and the use of simple equipment. google.com Although the cost of cyanamide can be high, the safety and simplicity of the process make it a viable industrial method. google.com

Table 1: Comparison of Synthetic Methods for S-methyl isothiourea Salts

FeatureMethod 1: Thiourea & Methylating AgentMethod 2: Cyanamide & Thiomethyl Alcohol
Primary Reactants Thiourea, Dimethyl Sulfate (or Methyl Sodium Sulfate) orgsyn.orggoogle.comCyanamide, Methyl Mercaptan, Acetic Acid, Sulfuric Acid google.com
Reported Yield 79-84% orgsyn.orgHigh conversion efficiency reported google.com
Product Purity Good, requires crystallization orgsyn.org>99% google.com
Reaction Time Spontaneous initial reaction followed by 1-hour reflux orgsyn.org2-4 hours google.com
Key Advantages Use of inexpensive thiourea sciencemadness.orgHigh product purity, simple equipment, low energy consumption google.com
Considerations Use of highly toxic dimethyl sulfate google.com or beneficial use of industrial waste google.comHigher cost of cyanamide raw material google.com

This compound as a Precursor and Reagent in Organic Synthesis

This compound is a versatile reagent in organic chemistry, primarily valued for its ability to act as a precursor for introducing guanidinyl groups into molecules. organic-chemistry.org It also serves as a source for generating methyl mercaptan in situ for thioester synthesis. nih.gov

Guanidinylation is the process of adding a guanidine (B92328) group to a molecule, typically an amine. S-methylisothiourea salts are widely used as guanidinylating reagents. The reaction proceeds by the nucleophilic attack of a primary or secondary amine on the electrophilic carbon atom of the S-methylisothiourea, displacing methyl mercaptan as a leaving group.

This reactivity has led to the development of more advanced guanidinylation reagents based on the S-methylisothiourea scaffold, such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea, which have demonstrated superiority over previously known reagents for these transformations. organic-chemistry.org The efficiency of guanidinylation reactions using these types of reagents can often be accelerated by the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Guanidinylation Procedures

Preparation of Guanidine Class Compounds

The reaction of S-methylisothiourea hemisulfate with amines provides a direct route to guanidines. prepchem.com This method is advantageous due to the commercial availability and stability of the starting material. The process typically involves the displacement of the methylthio group by an amine, a reaction that can be facilitated by heating. prepchem.com For instance, heating a solution of 3-chloro-2-((2-aminoethyl)thiomethyl) pyridine (B92270) with S-methylisothiourea sulfate in water leads to the formation of the corresponding guanidine sulfate derivative. prepchem.com

Synthesis of Alkylguanidines and Cyclic Guanidine Compounds

The synthesis of alkylguanidines can be achieved by reacting amines with S-methylisothiourea sulfate. scholaris.ca This method has been utilized for the guanylation of various amines, including benzylamine, to produce the corresponding guanidine derivatives in good yields. scholaris.ca Furthermore, S-methylisothiourea hemisulfate is instrumental in the synthesis of cyclic guanidines. orientjchem.orgnih.gov These cyclic structures are often prepared by reacting diamines with S-methylisothiourea, leading to the formation of a heterocyclic ring containing the guanidine moiety. Microwave-assisted chemistry has been shown to be a rapid and efficient method for constructing these cyclic scaffolds without the need for activating agents or protecting groups. nih.gov The reaction conditions, such as temperature, can influence the formation of the desired substituted guanidines from their isothiouronium salt precursors. nih.gov

A variety of cyclic guanidines have been synthesized using this approach, with applications in medicinal chemistry and as organocatalysts. nih.gov The reaction of carbamate-protected thioureas with amine salts of bis(trifluoromethanesulfonyl)imide under mild acidic conditions has also been developed as an efficient method for preparing carbamate-protected cyclic guanidines. nii.ac.jp

Formation of Symmetric and Non-Symmetric Guanidinebenzothiazoles

S-methylisothiourea derivatives are key intermediates in the synthesis of both symmetric and non-symmetric guanidinebenzothiazoles. nih.govresearchgate.net The synthesis begins with the reaction of 2-aminobenzothiazole (B30445) with carbon disulfide in a basic medium to form a dithiomethylcarboimidate intermediate. nih.govresearchgate.net This intermediate then reacts with amines to afford S-methylbenzothiazolyl-isothioureas. nih.govresearchgate.net Subsequent reaction of these isothiourea intermediates with a second amine leads to the formation of the desired guanidinebenzothiazoles. nih.gov By using different amines in the two steps, non-symmetrical guanidines can be prepared. nih.gov The reaction conditions, such as the solvent and temperature, can be adjusted to optimize the yield of the final product. researchgate.net

Starting MaterialReagentsProductReference
3-chloro-2-((2-aminoethyl)thiomethyl) pyridineS-methylisothiourea sulfate, water2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate prepchem.com
BenzylamineS-methylisothiourea derivativesBenzylguanidines scholaris.ca
2-AminobenzothiazoleCarbon disulfide, base, aminesSymmetric and non-symmetric guanidinebenzothiazoles nih.govresearchgate.net
Carbamate-protected thioureasAmine salts of bis(trifluoromethanesulfonyl)imideCarbamate-protected cyclic guanidines nii.ac.jp

Thiomethylation Reactions

S-methylisothiourea hemisulfate has emerged as a valuable reagent for thiomethylation, the introduction of a methylthio (-SMe) group onto a molecule. It serves as a safe and odorless alternative to the highly volatile and malodorous methanethiol (B179389).

Surrogate for Methanethiol in Aryl Methyl Sulfide Synthesis

A significant application of S-methylisothiourea hemisulfate is its use as a surrogate for methanethiol in the synthesis of aryl methyl sulfides. rsc.org This is particularly advantageous as it avoids the handling of gaseous and foul-smelling methanethiol. The reaction typically involves the coupling of an aryl halide with S-methylisothiourea sulfate in the presence of a base. rsc.org This method has been successfully applied to a wide range of aryl halides, providing the corresponding aryl methyl sulfides in excellent yields. rsc.orgresearchgate.net The reaction can even be performed on a gram scale without the need for column chromatography for purification. rsc.org

Cesium Carbonate-Promoted Transition-Metal-Free Methods

An efficient and environmentally friendly method for the synthesis of aryl methyl sulfides utilizes cesium carbonate as a promoter in a transition-metal-free system. rsc.orgresearchgate.net This protocol involves the reaction of aryl halides with S-methylisothiourea sulfate in the presence of cesium carbonate. rsc.org The use of cesium carbonate has been shown to be crucial for the success of the reaction, leading to high yields of the desired products. nih.gov The reaction proceeds under mild conditions and is tolerant of a variety of functional groups. rsc.orgnih.gov This transition-metal-free approach offers a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.netrsc.org

Aryl HalideReagentPromoterProductReference
Various Aryl HalidesS-methylisothiourea sulfateCesium CarbonateAryl Methyl Sulfides rsc.orgresearchgate.net
Scope in Introducing Other Thioalkyl Groups

The utility of isothiourea salts extends beyond thiomethylation. By using appropriately substituted S-alkylisothiourea derivatives, other thioalkyl groups can be introduced into aromatic rings. For example, S-[2-(dimethylamino)ethyl]isothiourea dihydrochloride (B599025) and S-cyclopropylmethylisothiourea hydrobromide have been used to introduce 2-(dimethylamino)ethylthio and cyclopropylmethylthio groups, respectively, onto aryl halides. rsc.org This demonstrates the versatility of the isothiourea-based methodology for the synthesis of a variety of aryl alkyl sulfides. rsc.org

Synthesis of Novel Heterocyclic Derivatives

The chemical reactivity of S-methylisothiourea hemisulfate allows for its use as a key building block in the synthesis of complex nitrogen-containing heterocycles. The following sections detail its application in the formation of 1,3,5-triazine (B166579), 5-azapurine, and triazolotriazine ring systems.

1,3,5-Triazine Derivatives

The synthesis of 1,3,5-triazine derivatives often involves the cyclotrimerization of nitriles or the sequential substitution of cyanuric chloride. nih.gov While direct synthesis from S-methylisothiourea hemisulfate is not widely reported, its role as a guanylating agent suggests a potential pathway. Conceptually, S-methylisothiourea could react with a suitable three-carbon synthon, such as a β-dicarbonyl compound or its equivalent, in the presence of a base to construct the triazine core.

A plausible, though not explicitly documented, synthetic approach could involve the condensation of S-methylisothiourea with a 1,3-dicarbonyl compound and a source of the remaining nitrogen atom, such as an amidine or guanidine itself. The reaction would likely proceed through the initial formation of a pyrimidine (B1678525) intermediate, which could then undergo further annulation or rearrangement to the more stable 1,3,5-triazine ring. The reaction conditions would be critical and likely require optimization of solvent, temperature, and base to favor the desired triazine product.

5-Azapurine Derivatives and Triazolotriazines

A more established application of S-methylisothiourea salts in heterocyclic synthesis is the preparation of 5-azapurine (triazolo[1,5-a] orgsyn.orgnih.govorientjchem.orgtriazine) derivatives. This synthesis typically proceeds through a multi-step sequence involving the initial formation of a 1,2,4-triazole (B32235) intermediate. researchgate.net

The key step involves the reaction of a benzohydrazide (B10538) derivative with S-methylisothiourea sulfate. This reaction constructs the 1-guanyl-1,2,4-triazole core. The subsequent cyclization of this intermediate with a suitable carbonyl compound, such as a ketone, leads to the formation of the fused triazolotriazine ring system. researchgate.net

A representative synthesis involves the reaction of a substituted benzohydrazide with S-methylisothiourea sulfate, followed by cyclization catalyzed by an acid like p-toluenesulfonic acid to yield the 5-amino-1-guanyl-3-phenyl-1,2,4-triazole. This intermediate can then undergo a Biginelli-type cyclocondensation with a 1,3-dicarbonyl compound and an aldehyde to furnish the final triazolotriazine product. researchgate.net For instance, the cyclocondensation of 5-guanidino-3-phenyl-1,2,4-triazole with acetone (B3395972) leads to the formation of a dihydro orgsyn.orgresearchgate.netsigmaaldrich.comtriazolo[1,5-a] orgsyn.orgnih.govorientjchem.orgtriazine. researchgate.net

Table 1: Synthesis of a 5-amino-1-guanyl-3-phenyl-1,2,4-triazole intermediate

Reactant 1Reactant 2CatalystProduct
Benzohydrazide derivativeS-methylisothiourea sulfatep-toluenesulfonic acid5-amino-1-guanyl-3-phenyl-1,2,4-triazole

Table 2: Synthesis of a Dihydro orgsyn.orgresearchgate.netsigmaaldrich.comtriazolo[1,5-a] orgsyn.orgnih.govorientjchem.orgtriazine

Reactant 1Reactant 2Resulting Compound
5-guanidino-3-phenyl-1,2,4-triazoleAcetoneA dihydro orgsyn.orgresearchgate.netsigmaaldrich.comtriazolo[1,5-a] orgsyn.orgnih.govorientjchem.orgtriazine derivative

The molecular structures and tautomeric preferences of these resulting compounds have been investigated using NMR spectroscopy and X-ray crystallography, confirming the formation of the desired heterocyclic systems. researchgate.net

Molecular Mechanisms and Enzyme Inhibition Studies

Nitric Oxide Synthase (NOS) Inhibition

S-methylisothiourea hemisulfate functions as a direct inhibitor of inducible nitric oxide synthase (iNOS). nih.gov The inhibition of NOS activity by S-substituted isothioureas like SMT is a key area of investigation due to the role of excessive NO production in various disease states.

S-methylisothiourea hemisulfate demonstrates notable specificity and potency as an inhibitor of the inducible isoform of nitric oxide synthase (iNOS). medchemexpress.comambeed.compnas.orgscbt.com This characteristic has positioned it as a valuable tool in studies investigating the pathophysiological roles of iNOS.

Research has consistently shown that S-methylisothiourea is a highly potent inhibitor of iNOS, often surpassing the efficacy of other well-known NOS inhibitors. pnas.orgnih.gov Studies have reported that S-methylisothiourea is significantly more potent than NG-methyl-L-arginine (L-NMA) and aminoguanidine (B1677879) in inhibiting iNOS activity in various cell types. nih.gov For instance, in cultured bovine chondrocytes and cartilage explants, S-methylisothiourea was found to be 2-4 times more potent than L-NMA and 5-10 times more potent than aminoguanidine. nih.gov Furthermore, it was over 300 times more potent than Nω-nitro-L-arginine (L-NNA) and Nω-nitro-L-arginine methyl ester (L-NAME) in this system. nih.gov In immunostimulated cultured macrophages and vascular smooth muscle cells, S-methylisothiourea sulfate (B86663) proved to be at least 10- to 30-fold more potent as an iNOS inhibitor than L-NMA. pnas.org

Table 1: Comparative Potency of iNOS Inhibitors

Compound Relative Potency to L-NMA (in chondrocytes) Relative Potency to Aminoguanidine (in chondrocytes)
S-methylisothiourea 2-4 times more potent 5-10 times more potent

The mechanism by which S-methylisothiourea inhibits iNOS involves competitive binding at the L-arginine substrate binding site. medchemexpress.comnih.gov L-arginine is the natural substrate for all NOS isoforms, and by competing for this site, S-methylisothiourea effectively blocks the synthesis of nitric oxide. nih.govnih.gov This competitive inhibition has been demonstrated in various experimental models. nih.gov

The inhibitory effect of S-methylisothiourea on iNOS activity can be overcome by increasing the concentration of L-arginine. pnas.orgnih.gov This reversibility is a hallmark of competitive inhibition and underscores the interaction of S-methylisothiourea with the L-arginine binding site on the enzyme. Studies have shown that the presence of excess L-arginine can restore iNOS function even in the presence of S-methylisothiourea. pnas.orgnih.gov

While S-methylisothiourea is a potent inhibitor of iNOS, its effects on the constitutive NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), are less pronounced. nih.gov This differential activity is a key aspect of its pharmacological profile.

S-methylisothiourea exhibits a degree of selectivity for iNOS over the constitutive isoforms, eNOS and nNOS. Research indicates that S-methylisothiourea is equipotent with NG-methyl-L-arginine (L-NMA) in inhibiting the endothelial isoform of NOS (eNOS) in vitro. pnas.org In contrast, other isothiourea derivatives, such as S-ethylisothiourea and S-isopropylisothiourea, are more potent inhibitors of eNOS than L-NMA. nih.gov The relative selectivity of S-methylisothiourea for iNOS has important physiological implications, as indiscriminate inhibition of all NOS isoforms can lead to undesirable effects. The constitutive production of nitric oxide by eNOS is crucial for maintaining vascular tone and blood pressure, while nNOS plays a vital role in neurotransmission. Therefore, a selective iNOS inhibitor like S-methylisothiourea is valuable for targeting the overproduction of NO in pathological conditions without disrupting these essential physiological functions.

Table 2: Selectivity of Isothioureas for NOS Isoforms

Compound iNOS Inhibition Potency eNOS Inhibition Potency (relative to L-NMA)
S-methylisothiourea High Equipotent
S-ethylisothiourea High 4-6 times more potent
S-isopropylisothiourea High 4-6 times more potent

| S-(2-aminoethyl)isothiourea | High | 6 times less potent |

Non-Inhibition of Other Enzyme Systems

Research has demonstrated that S-methylisothiourea hemisulfate (SMT) does not inhibit the activity of a range of other enzymes at concentrations up to 1 mM. selleckchem.com This selectivity is a critical characteristic, distinguishing it as a specific inhibitor of nitric oxide synthase. The following sections detail the lack of inhibitory action on specific enzyme systems.

Xanthine (B1682287) oxidase is a complex molybdoflavoprotein that plays a crucial role in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Studies have shown that S-methylisothiourea hemisulfate does not inhibit the activity of xanthine oxidase. selleckchem.com This lack of interaction indicates that the inhibitory mechanism of S-methylisothiourea hemisulfate is not directed towards the molybdenum cofactor or the flavin adenine (B156593) dinucleotide (FAD) binding sites of xanthine oxidase.

Diaphorases are flavin-dependent enzymes that catalyze the oxidation of NADH or NADPH, transferring electrons to various acceptor molecules. Investigations into the enzymatic specificity of S-methylisothiourea hemisulfate have revealed that it does not inhibit diaphorase activity. selleckchem.com This finding suggests that the compound does not interfere with the flavin-mediated electron transfer processes characteristic of diaphorase enzymes.

Lactate (B86563) dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, responsible for the interconversion of pyruvate (B1213749) and lactate, with concomitant interconversion of NADH and NAD+. The activity of lactate dehydrogenase is not inhibited by S-methylisothiourea hemisulfate. selleckchem.com This demonstrates that the compound does not affect the catalytic cycle of this important metabolic enzyme.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. S-methylisothiourea hemisulfate has been shown to be devoid of inhibitory activity against monoamine oxidase. selleckchem.com This indicates that its mechanism of action is distinct from that of MAO inhibitors and does not involve interference with the flavin-containing active site of these enzymes.

Catalase is a ubiquitous antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, playing a vital role in protecting cells from oxidative damage. The enzymatic activity of catalase is not affected by the presence of S-methylisothiourea hemisulfate. selleckchem.com This finding underscores the compound's lack of interference with heme-containing enzymes involved in peroxide metabolism.

The cytochrome P450 superfamily of enzymes are major players in the metabolism of a wide array of endogenous and exogenous compounds. Research has confirmed that S-methylisothiourea hemisulfate does not inhibit cytochrome P450 enzymes. selleckchem.com This is a significant finding, as it suggests a low potential for drug-drug interactions mediated by the inhibition of this critical metabolic pathway.

Data Tables

Table 1: Summary of Non-Inhibition of Various Enzyme Systems by S-methylisothiourea hemisulfate

Enzyme SystemInhibition by S-methylisothiourea hemisulfate (up to 1 mM)Reference
Xanthine OxidaseNo selleckchem.com
DiaphoraseNo selleckchem.com
Lactate DehydrogenaseNo selleckchem.com
Monoamine OxidaseNo selleckchem.com
CatalaseNo selleckchem.com
Cytochrome P450No selleckchem.com
Superoxide (B77818) DismutaseNo selleckchem.com
Superoxide Dismutase

Research into the direct inhibitory effects of S-methylisothiourea hemisulfate on superoxide dismutase (SOD) activity is not extensively documented in publicly available scientific literature. SODs are a class of metalloenzymes crucial for the detoxification of superoxide radicals, converting them into molecular oxygen and hydrogen peroxide. This function is a key component of the antioxidant defense system in most living cells exposed to oxygen. wikipedia.orgnumberanalytics.com

It is known that certain compounds can inhibit SOD activity through various mechanisms, such as chelation of the metal cofactor essential for catalysis (copper, zinc, manganese, or iron) or by modifying the enzyme's structure. researchgate.net However, no evidence from the reviewed literature suggests that S-methylisothiourea hemisulfate acts as an inhibitor of superoxide dismutase.

Further research is required to determine if S-methylisothiourea hemisulfate has any direct or indirect modulatory effect on the activity of superoxide dismutase.

Other Enzyme Inhibition Activities

Urease

While direct studies on the inhibition of urease by S-methylisothiourea hemisulfate are limited, the broader class of thiourea (B124793) derivatives has been extensively investigated as potent urease inhibitors. researchgate.netacs.org Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a target for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

Numerous studies have synthesized and evaluated a variety of thiourea derivatives, demonstrating their potential to inhibit urease activity. The inhibitory concentrations (IC50) for these derivatives span a wide range, with some compounds showing significantly higher potency than the standard inhibitor, thiourea. nih.govrsc.org For instance, certain N-monoarylacetothioureas have exhibited IC50 values in the low micromolar range against H. pylori urease. nih.gov The mechanism of inhibition for many thiourea derivatives is reported to be competitive or non-competitive. acs.org

The table below summarizes the urease inhibitory activity of various thiourea derivatives, providing context for the potential, yet unconfirmed, activity of S-methylisothiourea hemisulfate.

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives

Compound ClassSpecific Derivative ExampleIC50 (µM)Type of InhibitionReference
Urea/Thiourea DerivativesCompound 110.11 ± 0.11- nih.gov
N-monoarylacetothioureasCompound b190.16 ± 0.05Reversible nih.gov
Alkyl Chain-Linked ThioureasCompound 3c10.65 ± 0.45- rsc.org
Bis-Acyl-Thiourea DerivativesCompound UP-11.55 ± 0.0288- mdpi.com

This table presents data for various thiourea derivatives and not for S-methylisothiourea hemisulfate, for which specific data is not available.

Given that S-methylisothiourea belongs to the isothiourea class of compounds, which are structurally related to thioureas, it is plausible that it may also exhibit urease inhibitory properties. However, without direct experimental evidence, this remains speculative.

Carbonic Anhydrase

Similar to the case with urease, there is a lack of direct research on the inhibitory effects of S-methylisothiourea hemisulfate on carbonic anhydrase (CA). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Studies on related compounds, specifically thiourea derivatives of sulfonamides, have shown significant inhibitory activity against various CA isozymes. nih.govacs.org These derivatives have been reported to act as competitive inhibitors, with inhibition constants (Ki) in the micromolar and even nanomolar range for some isozymes. nih.govtaylorandfrancis.com For example, a series of chiral thiourea derivatives demonstrated Ki values ranging from 3.4 to 73.6 µM for the hCA I isozyme and 8.7 to 144.2 µM for the hCA II isozyme. researchgate.netnih.gov

The table below presents the inhibition constants for some thiourea-based compounds against human carbonic anhydrase isozymes I and II, illustrating the potential for this class of compounds to act as CA inhibitors.

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Thiourea Derivatives

Compound ClassIsozymeKi (µM)Reference
Chiral Thiourea DerivativeshCA I3.4 - 73.6 researchgate.netnih.gov
Chiral Thiourea DerivativeshCA II8.7 - 144.2 researchgate.netnih.gov
Sulfonamide-substituted ThioureashCA II0.18 ± 0.05 (IC50) acs.orgnih.gov
Sulfonamide-substituted ThioureashCA IX0.17 ± 0.05 (IC50) acs.orgnih.gov
Sulfonamide-substituted ThioureashCA XII0.58 ± 0.05 (IC50) acs.orgnih.gov

This table presents data for various thiourea derivatives and not for S-methylisothiourea hemisulfate, for which specific data is not available. Some values are reported as IC50.

Biological Activities and Physiological Investigations in Non Human Models

Modulation of Nitric Oxide Production and Signaling Pathways

S-methylisothiourea hemisulfate is a well-documented modulator of nitric oxide (NO) production, primarily through its potent and selective inhibition of inducible nitric oxide synthase (iNOS). This activity underpins many of its observed physiological effects.

S-methylisothiourea hemisulfate (SMT) has been identified as a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). nih.gov In studies involving immunostimulated cultured macrophages and vascular smooth muscle cells, SMT demonstrated a significantly higher potency for iNOS inhibition, proving to be at least 10 to 30 times more effective than other known NOS inhibitors like NG-methyl-L-arginine. nih.gov The inhibitory action of SMT on iNOS activity is reversible and can be overcome by an excess of L-arginine in a concentration-dependent manner. nih.gov This selective inhibition of iNOS is a key characteristic of SMT's biological action, as it allows for the reduction of excessive NO production associated with pathological conditions without affecting the physiological functions of constitutive NOS isoforms. nih.gov

The overproduction of nitric oxide by iNOS can lead to cytotoxic effects, contributing to tissue damage in various inflammatory conditions. By selectively inhibiting iNOS, S-methylisothiourea hemisulfate has shown the ability to prevent these detrimental effects. In a model of osteoarthritis using rabbit cartilage and synovial explants, SMT demonstrated significant chondroprotective effects. It was found to inhibit cartilage degradation and synovium-mediated cartilage damage. nih.gov This protective action is attributed to its anti-inflammatory properties and its ability to reduce the production of cytotoxic mediators. nih.gov

S-methylisothiourea hemisulfate has been shown to influence inflammatory pathways by modulating the expression and release of key inflammatory mediators. In a study on a model of osteoarthritis, SMT significantly reduced the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) from stimulated synovial explants. nih.gov This indicates a direct influence on the inflammatory cascade. While direct, extensive studies on the global gene expression changes in inflammatory and vascular pathways induced by SMT are not widely available, its ability to suppress the production of these critical pro-inflammatory cytokines points to a significant modulatory role in these pathways. nih.gov

Recent research has identified S-methylisothiourea hemisulfate as a modulator of the Adhesion G protein-coupled receptor G6 (Adgrg6), also known as GPR126. nih.gov In a screen of pharmacologically active compounds, S-methylisothiourea hemisulfate was identified as one of the compounds that could rescue defects associated with hypomorphic mutations in the adgrg6 gene in zebrafish embryos. nih.gov Specifically, it was shown to rescue both inner ear and myelination defects, indicating its ability to positively modulate the Adgrg6/Gpr126 signaling pathway. nih.gov This pathway is crucial for the development of the peripheral nervous system, and its modulation by SMT suggests a potential therapeutic application in related disorders. nih.gov

In Vitro Cellular and Tissue Responses

The effects of S-methylisothiourea hemisulfate have also been characterized at the cellular and tissue level, particularly concerning fibroblast behavior and collagen dynamics.

The impact of S-methylisothiourea hemisulfate on fibroblast proliferation and collagen contractility has been a subject of investigation with some nuanced findings. One in vitro study reported that SMT reduces nitric oxide synthesis without affecting the proliferation of fibroblasts. nih.gov However, the same study noted that SMT increases collagen contractility. nih.gov It is known that the extracellular matrix itself can influence cell behavior; for instance, an environment rich in deposited collagen can negatively regulate fibroblast proliferation. nih.gov The process of collagen gel contraction by fibroblasts is a complex phenomenon, considered an in vitro model for wound healing, and is influenced by various factors. ocha-festival.jp This contraction can be inhibited by certain compounds that interfere with the interaction between fibroblasts and the collagen matrix. ocha-festival.jp

Research FindingExperimental ModelEffect of S-methylisothiourea hemisulfateReference
Fibroblast ProliferationIn vitroNo effect nih.gov
Collagen ContractilityIn vitroIncreased nih.gov

Attenuation of Nitrite (B80452) Production in Macrophages and Vascular Smooth Muscle Cells

S-methylisothiourea (SMT) has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). pnas.orgnih.govnih.gov In in-vitro studies using immunostimulated cultured cells, SMT effectively curbed the activity of iNOS. This inhibitory action was observed in both macrophages and vascular smooth muscle cells, which are key sites of iNOS induction during inflammatory processes like septic shock. nih.govnih.gov

The potency of SMT as an iNOS inhibitor is notably high, proving to be at least 10 to 30 times more powerful than other inhibitors like N(G)-methyl-L-arginine. nih.govnih.gov The inhibition of iNOS by SMT directly leads to a reduction in the overproduction of nitric oxide (NO), a key mediator in the pathophysiology of inflammation and shock. The attenuation of NO synthesis is measured by the decreased production of nitrite, a stable metabolite of NO. The effect of SMT on iNOS activity is reversible and can be overcome by an excess concentration of L-arginine, the substrate for NOS. nih.govnih.gov

Table 1: Potency of S-methylisothiourea in Inhibiting iNOS Activity

Cell Type EC₅₀ (Effective Concentration, 50%) Reference
Immunostimulated Macrophages 6 µM nih.govnih.gov
Vascular Smooth Muscle Cells 2 µM nih.govnih.gov

EC₅₀ represents the concentration of SMT required to inhibit 50% of the iNOS activity.

Studies in Animal Models

Research in various animal models, particularly those simulating septic shock, has demonstrated significant systemic and organ-specific effects of S-methylisothiourea administration.

In rodent models of septic shock induced by bacterial lipopolysaccharide (LPS), SMT has shown a range of beneficial effects, mitigating several hallmarks of the condition. pnas.orgnih.govnih.gov These studies underscore its potential role in addressing the complex pathophysiology of sepsis.

A primary characteristic of septic shock is profound hypotension and a diminished response of blood vessels to vasoconstrictor agents. nih.gov Animal studies have shown that S-methylisothiourea can effectively counteract these vascular disturbances. In anesthetized rats treated with endotoxin, SMT dose-dependently reversed both the fall in blood pressure and the vascular hyporeactivity to vasoconstrictors. nih.govnih.gov

Septic shock often leads to multiple organ dysfunction. Therapeutic administration of SMT in rodent models has been shown to lessen the biochemical evidence of organ injury. nih.gov Specifically, in rats challenged with LPS, SMT treatment attenuated the rise in plasma markers associated with liver and kidney damage. nih.govnih.gov Further studies in different models, such as iron overload-induced kidney stress, also reported a reduction in biomarkers of kidney dysfunction following SMT administration.

Table 2: Effect of S-methylisothiourea on Markers of Organ Dysfunction in Animal Models

Marker Organ System Effect Observed Model Reference
Alanine Aminotransferase (ALT) Liver Attenuated increase LPS-induced septic shock nih.govnih.gov
Aspartate Aminotransferase (AST) Liver Attenuated increase LPS-induced septic shock nih.govnih.gov
Bilirubin Liver Attenuated increase LPS-induced septic shock nih.govnih.gov
Creatinine (B1669602) Kidney Attenuated increase LPS-induced septic shock nih.govnih.gov
Blood Urea (B33335) Nitrogen (BUN) Kidney Significant reduction Iron overload

This table summarizes the reported effects of SMT on various biochemical markers of organ health.

In preclinical models of severe septic shock, the administration of S-methylisothiourea has been linked to improved outcomes. Research shows that SMT improves the 24-hour survival rate of mice subjected to a high dose of LPS, highlighting its beneficial effects in a model of overwhelming sepsis. pnas.orgnih.govnih.gov

Beyond its vascular effects, S-methylisothiourea has been shown to positively impact cardiac function in the context of myocardial injury. In a rabbit model of acute myocardial infarction, a condition where iNOS induction contributes to left ventricular dysfunction, SMT treatment led to significant improvements in myocardial performance. nih.gov The administration of SMT improved the maximum rate of pressure rise in the left ventricle (+dP/dt) and decreased the left ventricular end-diastolic pressure (LVEDP). nih.gov These changes indicate an enhancement of myocardial contractility and a reduction in cardiac stress, suggesting that the inhibition of iNOS by SMT can be beneficial for cardiac function. nih.gov

Renal Physiology and Pathology

The compound S-methylisothiourea hemisulfate (SMT), a known inhibitor of inducible nitric oxide synthase (iNOS), has been the subject of various investigations to determine its effects on kidney function and pathology in animal models. These studies reveal a complex and sometimes contradictory role, depending on the specific model of kidney injury.

Research across different non-human models demonstrates that S-methylisothiourea hemisulfate can influence key biomarkers of kidney function, namely serum creatinine (Cr) and blood urea nitrogen (BUN). In a rat model of iron overload, administration of SMT was found to significantly decrease the serum levels of both creatinine and BUN, suggesting an improvement in kidney function. nih.govum.edu.mtnih.gov Similarly, in male rats with cisplatin-induced kidney damage, SMT therapy led to a reduction in serum BUN and Cr levels. nih.govnih.gov

Conversely, in a model of renal ischemia-reperfusion injury in rats, SMT did not show a protective effect. Instead, it was associated with increased serum creatinine and BUN levels, indicating a promotion of kidney function disturbance in this specific context. researchgate.net

Table 1: Effect of S-methylisothiourea Hemisulfate on Kidney Function Biomarkers in Different Rat Models

Model Effect on Serum Creatinine (Cr) Effect on Blood Urea Nitrogen (BUN) Source
Iron Overload Significantly Reduced Significantly Reduced nih.govnih.gov
Cisplatin-Induced Nephrotoxicity (Male) Decreased Decreased nih.govnih.gov
Renal Ischemia-Reperfusion Injury Increased Increased researchgate.net

In rat models designed to simulate iron overload, which can be toxic to organs like the kidney, S-methylisothiourea hemisulfate has been studied for its potential protective effects. While the compound successfully lowered serum creatinine and blood urea nitrogen, it did not address the underlying cause of the pathology. nih.govnih.gov

Crucially, the administration of SMT did not reduce the deposition of iron in the kidney tissue itself. nih.govnih.gov Furthermore, it had no significant effect on the serum levels of iron or nitrite. nih.gov This suggests that while SMT may alleviate some of the functional deficits associated with iron overload nephropathy, it does not prevent the primary iron accumulation within the organ. nih.govnih.gov

Cisplatin (B142131) is an effective chemotherapy drug that is well-known for its significant side effect of kidney toxicity (nephrotoxicity). nih.govnih.gov Research has explored the use of S-methylisothiourea hemisulfate as a potential protective agent in this context. In studies using rat models, cisplatin administration was shown to significantly increase biomarkers of kidney damage like creatinine and BUN. nih.govnih.govnih.gov The therapeutic application of SMT was found to have a beneficial effect in male rats, decreasing serum levels of BUN, creatinine, nitrite, and malondialdehyde (a marker of oxidative stress), and protecting the kidney tissue from cisplatin-induced damage. nih.govresearchgate.net

A noteworthy finding in the research on S-methylisothiourea hemisulfate is the difference in renal responses between sexes, particularly in the context of cisplatin-induced nephrotoxicity. nih.govnih.gov Studies have demonstrated that the protective effects of SMT against kidney damage are observed in male rats but not in their female counterparts. nih.govresearchgate.net

In male rats treated with both cisplatin and SMT, there was a significant reduction in kidney damage markers. nih.gov However, this beneficial effect was not seen in female rats. nih.gov It has been suggested that this gender-specific response might be linked to interactions with sex hormones, as some research indicates that iNOS inhibition can influence testosterone (B1683101) levels, which in turn can affect kidney function biomarkers. nih.gov

Wound Healing Processes

The influence of S-methylisothiourea hemisulfate has also been examined in the context of tissue repair, specifically in the healing of intestinal connections following surgery.

In a study involving rats that had undergone colonic anastomosis (the surgical joining of two parts of the colon), the use of S-methylisothiourea hemisulfate was found to improve the healing process. nih.gov The proliferative phase of wound healing, which involves the formation of new tissue, was notably accelerated. nih.gov

Specifically, on the third day after surgery, the group treated with SMT showed significantly more vascular neoformation (new blood vessel growth) and granulation tissue compared to the control group. nih.gov This indicates that the inhibition of iNOS by SMT helped to speed up the crucial early stages of tissue repair. However, it is important to note that this acceleration in early healing did not translate into a statistically significant difference in the ultimate breaking strength of the healed tissue. nih.gov

Influence on Vascular Neoformation and Granulation

Studies in rat models have demonstrated that S-methylisothiourea hemisulfate (SMT), a selective inhibitor of inducible nitric oxide synthase (iNOS), can influence the wound healing process. In a study involving colonic anastomosis in Wistar rats, the administration of SMT was associated with an accelerated proliferative stage of healing. nih.govnih.gov

On the third postoperative day, the group treated with SMT showed significantly more vascular neoformation (angiogenesis) and granulation tissue formation compared to the control group. nih.govnih.gov This suggests that the inhibition of iNOS by SMT in the early stages of wound healing can enhance these key reparative processes. However, this early acceleration did not translate into a difference in the ultimate breaking strength of the anastomosis at later time points. nih.govnih.gov

Table 1: Histopathological Findings in Colonic Anastomosis in Rats (Day 3)

Histopathological Parameter SMT-Treated Group Control Group p-value
Vascular Neoformation Increased Normal p=0.006
Granulation Increased Normal p=0.002
Mononuclear Infiltrates Normal Increased p=0.041

Data from a study on Wistar rats with colonic anastomosis. nih.govnih.gov

Gastrointestinal and Pulmonary Injury Models

Radiation-Induced Enterocolitis

The therapeutic potential of S-methylisothiourea (SMT) has been investigated in a rat model of acute radiation-induced enterocolitis. e-ce.org Radiotherapy for malignancies can damage the gastrointestinal tract, an area sensitive to ionizing radiation. e-ce.org In a study where a single dose of gamma irradiation was administered to the colorectal region of Sprague-Dawley rats, subsequent treatment with SMT was shown to mitigate the damage. e-ce.org

The application of SMT led to a significant reduction in inflammatory markers, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-10 (IL-10). e-ce.org Histological examination of the colon samples revealed significant microscopic improvements in the SMT-treated group compared to the irradiated control group. e-ce.org Furthermore, weight loss, a common consequence of radiation enteritis, was significantly lower in the rats that received SMT. e-ce.org

Table 2: Effects of SMT on Radiation-Induced Colitis in Rats

Parameter Outcome in SMT-Treated Group
Histological Score Significant improvement
Weight Loss Significantly lower
TNF-α Levels Reduced
IL-1β Levels Reduced
IL-10 Levels Reduced

*Findings from a study on Sprague-Dawley rats exposed to colorectal irradiation. e-ce.org *

Pulmonary Aspiration-Induced Lung Injury

S-methylisothiourea (SMT) has been evaluated for its efficacy in preventing lung injury following the pulmonary aspiration of different materials in rat models. Aspiration of foreign substances like hydrochloric acid and sucralfate (B611045) into the lungs can cause severe inflammation and tissue damage.

In a study using Sprague-Dawley rats, treatment with SMT significantly inhibited the inflammatory response to various aspirated materials. The observed protective effects included a significant reduction in peribronchial inflammatory cell infiltration, alveolar edema, alveolar exudate, and the formation of granuloma and necrosis in the lung tissue. These findings suggest that SMT treatment could be beneficial in mitigating the lung injury caused by pulmonary aspiration.

Anti-Inflammatory Mechanisms in Lung Tissue

The protective effects of S-methylisothiourea (SMT) in lung injury models are attributed to its potent anti-inflammatory mechanisms, primarily through the inhibition of inducible nitric oxide synthase (iNOS). In a rat model of pulmonary aspiration, SMT therapy led to a significant reduction in the activity of iNOS in lung tissue. Concurrently, there was an increase in the expression of surfactant protein D, which plays a role in pulmonary host defense.

Further research in a mouse model of smoke inhalation-induced acute lung injury elucidated that SMT protects the lungs by reducing the production of pro-inflammatory cytokines, adhesion molecules, and chemokines in endothelial cells. This action, in turn, inhibits the infiltration of macrophages into the lung tissue, thereby alleviating the inflammatory cascade and subsequent tissue damage.

Cardiovascular System Studies

Reduction of Myocardial Infarct Size

The role of inducible nitric oxide synthase (iNOS) in the pathophysiology of myocardial infarction has been a subject of investigation. e-ce.org Studies suggest that nitric oxide derived from the iNOS isoform contributes to myocardial injury following an ischemic event. e-ce.org

In a study on male Sprague-Dawley rats with myocardial infarction induced by ligation of the left anterior descending coronary artery, the administration of S-methylisothiourea sulfate (B86663), a selective iNOS inhibitor, demonstrated a significant cardioprotective effect. e-ce.org The treatment with SMT resulted in a 41% reduction in the size of the myocardial infarct. e-ce.org This suggests that selective inhibition of iNOS by SMT can protect myocardial cells from death in the areas bordering the ischemic region of the heart. e-ce.org

Table 3: Effect of iNOS Inhibitors on Myocardial Infarct Size in Rats

Treatment Group Reduction in Infarct Size
Aminoguanidine (B1677879) 20%
S-methylisothiourea sulfate 41%

Data from a study on Sprague-Dawley rats following myocardial infarction. e-ce.org

Role of iNOS Activity in Myocardial Injury

Research has highlighted the detrimental role of inducible nitric oxide synthase (iNOS) in the progression of left ventricular dysfunction following an acute myocardial infarction. nih.gov In a study involving New Zealand white rabbits, myocardial infarction led to an increase in iNOS activity within the heart muscle. nih.gov

Treatment with S-methylisothiourea hemisulfate (SMT), a selective iNOS inhibitor, was found to significantly improve left ventricular performance. nih.gov Specifically, SMT administration led to an increase in the maximum rate of pressure rise in the left ventricle (+dP/dt) and a decrease in left ventricular end-diastolic pressure (LVEDP). nih.gov Furthermore, SMT treatment was associated with a significant increase in myocardial blood flow to the non-infarcted regions of the heart. nih.gov These findings suggest that the induction of iNOS contributes to myocardial stunning and that its inhibition by SMT can be beneficial in the acute phase after a myocardial infarction. nih.gov

In contrast, a non-isoform selective NOS inhibitor, N-omega-nitro-L-arginine (NOLA), while also inhibiting iNOS activity, did not result in the same improvements in left ventricular function. nih.gov This highlights the specific role of iNOS in the post-infarction cardiac dysfunction.

Treatment GroupEffect on iNOS ActivityEffect on Left Ventricular Maximum +dP/dtEffect on LVEDPEffect on Myocardial Blood Flow (Remote Myocardium)
SalineNo significant changeNo significant improvementNo significant decreaseNo significant change
S-methylisothiourea hemisulfate (SMT)Significantly inhibitedSignificantly improvedSignificantly decreasedSignificantly increased
N-omega-nitro-L-arginine (NOLA)Significantly inhibitedNo significant improvementNo significant decreaseNot specified

Neuropathological Investigations

The involvement of microglial nitric oxide (NO) in neuropathological changes has been a subject of investigation, with S-methylisothiourea hemisulfate playing a key role in elucidating these mechanisms.

Role of Microglial Nitric Oxide in Neuropathological Changes

In a study using a model of the stroke penumbra, the role of microglial activation and subsequent neurotoxicity was examined. nih.gov While activated microglia were found to be neurotoxic, this toxicity was not diminished by the iNOS inhibitor S-methylisothiourea. nih.gov This suggests that in this particular model of microglia-mediated neurotoxicity, the pathway does not rely on the production of nitric oxide via iNOS. nih.gov

However, in a different context, specifically in cathepsin D-deficient mice which exhibit severe neurodegenerative changes, the role of microglial iNOS is more pronounced. nih.gov In these mice, morphologically transformed microglia express high levels of iNOS. nih.gov Chronic administration of S-methylisothiourea significantly decreased the number of apoptotic cells in the thalamus. nih.gov This indicates that NO produced by microglial iNOS contributes to secondary neuronal damage. nih.gov Interestingly, the treatment did not affect the primary neuronal storage of ceroid-lipofuscin or the phagocytic activity of microglia. nih.gov

These findings suggest that the contribution of microglial nitric oxide to neuropathological changes is context-dependent.

ModelEffect of S-methylisothiourea on Neurotoxicity/Neuronal DamageImplication for the Role of Microglial iNOS
In vitro model of stroke penumbraNo decrease in neurotoxicityNeurotoxicity is independent of the iNOS pathway
Cathepsin D-deficient miceSignificant decrease in neuronal apoptosisiNOS-derived NO contributes to secondary neuronal damage

Developmental Biology and Metamorphosis

S-methylisothiourea hemisulfate has been utilized in studies exploring developmental processes, from the metamorphosis of marine invertebrates to the embryonic development of vertebrates.

Computational and Theoretical Studies in Chemical Research

Molecular Modeling of Enzyme Interactions

S-methylisothiourea (SMT) is recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). nih.govsimulations-plus.com Molecular modeling studies, a cornerstone of modern drug discovery, have been instrumental in elucidating the interactions between SMT and the iNOS active site. These computational approaches provide a three-dimensional perspective on how the inhibitor binds to the enzyme, offering insights that are often difficult to obtain through experimental methods alone.

As a competitive inhibitor, SMT vies with the natural substrate, L-arginine, for binding to the active site of iNOS. nih.gov The binding of SMT is a reversible process, and its efficacy can be diminished by an excess of L-arginine. nih.gov The isothiourea group of SMT is a key structural feature that mimics the guanidinium (B1211019) group of L-arginine, allowing it to fit within the same binding pocket.

While specific, high-resolution crystal structures of SMT in complex with iNOS are not widely available, molecular docking and dynamics simulations of related inhibitors and the known structure of the iNOS active site allow for a detailed theoretical model of their interaction. The active site of iNOS is a complex environment, with several key amino acid residues playing a critical role in substrate and inhibitor binding. These residues, including glutamate, tryptophan, and aspartate, form a network of hydrogen bonds and electrostatic interactions that stabilize the bound ligand. It is within this intricate pocket that SMT is thought to bind, with its isothiourea moiety forming crucial hydrogen bonds with the surrounding amino acid residues, thereby blocking the entry and conversion of L-arginine to nitric oxide.

The binding of inhibitors like SMT can also induce subtle conformational changes in the enzyme, which can further enhance the inhibitory effect. Molecular dynamics simulations can model these changes over time, providing a more dynamic picture of the enzyme-inhibitor complex. These computational techniques are invaluable for rationalizing the observed inhibitory activity of SMT and for providing a framework for the design of novel iNOS inhibitors with improved potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Derivations for Inhibitory Effects

The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, has been pivotal in understanding the inhibitory effects of S-methylisothiourea and its derivatives on nitric oxide synthase (NOS) enzymes. These studies have revealed key structural features that govern the potency and selectivity of these compounds as NOS inhibitors.

Research has demonstrated that the nature of the substituent on the sulfur atom of the isothiourea core is a critical determinant of inhibitory activity. nih.gov A comparative analysis of various S-substituted isothioureas has shown that the inhibitory potency against iNOS tends to decrease significantly as the length of the S-alkyl chain extends beyond two carbon atoms. nih.gov For instance, while S-ethylisothiourea shows potent inhibition, longer chain derivatives such as S-n-propylisothiourea and S-n-butylisothiourea exhibit diminished activity. nih.gov

Furthermore, substitutions on the nitrogen atoms of the isothiourea moiety have a profound impact on the inhibitory capacity. The introduction of alkyl or amino groups on one or both nitrogen atoms of S-methylisothiourea has been found to substantially reduce its inhibitory potency against NOS. nih.gov This suggests that the unsubstituted isothiourea group is optimal for interaction with the enzyme's active site.

The following interactive table summarizes the structure-activity relationship findings for a selection of isothiourea derivatives and their inhibitory effects on iNOS.

CompoundSubstitution PatternRelative Inhibitory Potency on iNOS
S-methylisothioureaMethyl group on sulfurPotent
S-ethylisothioureaEthyl group on sulfurPotent
S-isopropylisothioureaIsopropyl group on sulfurPotent
S-n-propylisothiourean-propyl group on sulfurDecreased
S-n-butylisothiourean-butyl group on sulfurSharply Decreased
N-substituted SMT derivativesAlkyl/amino group on nitrogenSubstantially Reduced

These SAR derivations provide a clear roadmap for the design of novel isothiourea-based NOS inhibitors. By understanding which structural modifications enhance or diminish activity, medicinal chemists can rationally design new compounds with potentially improved therapeutic profiles.

Predictive Biological Activity Screening for Derivatives

In modern drug discovery, predictive biological activity screening has become an indispensable tool for the efficient identification and optimization of lead compounds. For derivatives of S-methylisothiourea, these in silico methods offer a rapid and cost-effective way to evaluate their potential as enzyme inhibitors before undertaking their synthesis and experimental testing. molinspiration.com

One of the primary techniques used in this context is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For S-methylisothiourea derivatives, a QSAR model could be developed by correlating various physicochemical properties (descriptors) of the molecules, such as their size, shape, and electronic properties, with their experimentally determined inhibitory potencies against iNOS. molinspiration.com Once a statistically robust QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. researchgate.netjapsonline.com

Pharmacophore modeling is another powerful predictive tool. fiveable.medergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By analyzing the structures of known active isothiourea derivatives, a pharmacophore model for iNOS inhibition can be generated. dergipark.org.tr This model can then be used as a 3D query to screen large virtual libraries of chemical compounds, identifying those that match the pharmacophoric features and are therefore likely to be active. molinspiration.com

Virtual screening, often in conjunction with molecular docking, is a high-throughput computational method used to assess the binding of a large number of compounds to a biological target. researcher.life In the case of S-methylisothiourea derivatives, a virtual library of analogs could be docked into the active site of iNOS. The docking scores, which estimate the binding affinity, can then be used to prioritize a smaller, more manageable set of compounds for synthesis and experimental evaluation.

The general workflow for the predictive biological activity screening of S-methylisothiourea derivatives is outlined in the table below.

StepDescriptionExpected Outcome
1. Data Set Collection Gather a set of S-methylisothiourea derivatives with known iNOS inhibitory activities.A curated dataset for model building and validation.
2. Molecular Descriptor Calculation Compute a wide range of physicochemical and structural descriptors for each molecule in the dataset.A matrix of numerical values representing the chemical features of the compounds.
3. QSAR Model Development Use statistical methods to build a mathematical model correlating the descriptors with biological activity.A predictive equation that can estimate the activity of new derivatives.
4. Pharmacophore Model Generation Identify the common structural features of active derivatives and create a 3D pharmacophore model.A 3D query for virtual screening.
5. Virtual Library Screening Use the QSAR and pharmacophore models to screen a virtual library of S-methylisothiourea derivatives.A list of hit compounds with predicted high activity.
6. Molecular Docking Dock the top-ranked hits into the iNOS active site to predict their binding modes and affinities.A prioritized list of candidates for synthesis.

By employing these predictive screening methods, researchers can significantly accelerate the discovery of novel S-methylisothiourea derivatives with enhanced inhibitory potency and selectivity for iNOS.

Advanced Research Applications and Methodological Contributions

Application in Nanotechnology and Catalysis

The functionalization of nanomaterials with organic ligands to create highly efficient and selective catalysts is a cornerstone of modern nanotechnology. S-methylisothiourea has proven to be a valuable ligand in this context, particularly in the development of palladium-based nanocatalysts.

Development of Magnetically Separable Nanocatalysts

A key challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, researchers have focused on immobilizing catalytic species on solid supports, especially magnetic nanoparticles, which allows for easy separation using an external magnetic field. S-methylisothiourea has been instrumental in the functionalization of these magnetic supports.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are fundamental transformations in organic synthesis for the formation of carbon-carbon (C-C) bonds. sciforum.netyoutube.comyoutube.com S-methylisothiourea-functionalized magnetic nanoparticles have been successfully employed as supports for palladium catalysts in these reactions. The isothiourea moiety acts as a strong coordinating ligand for palladium, stabilizing the nanoparticles and preventing their aggregation, which is crucial for maintaining high catalytic activity. rsc.org These nanocatalysts have demonstrated high efficiency in promoting Heck and Suzuki coupling reactions, facilitating the synthesis of a wide range of important organic molecules, including biaryls and styrenes. rsc.orglibretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The palladium(0) catalyst first undergoes oxidative addition with an organic halide. This is followed by transmetalation with an organoboron compound in the presence of a base. Finally, reductive elimination occurs, yielding the desired C-C coupled product and regenerating the palladium(0) catalyst. youtube.com

Table 1: Application of S-methylisothiourea in Catalysis

Catalytic Application Role of S-methylisothiourea Key Advantages
Heck Reaction Ligand for palladium nanocatalyst High yield, reusability

Beyond their catalytic prowess, certain nanocatalyst formulations incorporating isothiourea derivatives have exhibited promising antibacterial properties. While direct studies on S-methylisothiourea-based nanocatalysts are emerging, related research on functionalized magnetic core-zeolitic shell nanostructures has demonstrated significant inactivation of bacteria like Escherichia coli. chemrxiv.org The proposed mechanism often involves the disruption of the bacterial cell wall. This dual functionality of catalysis and antimicrobial activity opens up possibilities for developing self-sterilizing catalytic systems or for applications in environmental remediation where both chemical transformation and microbial control are desired.

Integration in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful approach in drug discovery and chemical biology for rapidly assessing large numbers of chemical compounds for a specific biological activity. nih.govnih.govspringernature.com This process utilizes automation and sensitive detection methods to identify "hits" that can be further developed into lead compounds. nih.gov

Identification of Pharmacological Modulators

The identification of molecules that can modulate the activity of biological targets, such as enzymes and receptors, is a primary goal of HTS. nih.govnih.gov These modulators can be inhibitors that block the activity of a target or activators that enhance it. S-methylisothiourea itself is a known inhibitor of nitric oxide synthase (NOS) isoforms. ambeed.comnih.govnih.gov

While direct and extensive reports on the integration of S-methylisothiourea hemisulfate into large-scale HTS campaigns are not widely available, its structural motif, the thiourea (B124793) group, is a common feature in many biologically active molecules. Thiourea derivatives are known to interact with a variety of biological targets, often through hydrogen bonding and their ability to coordinate with metal ions present in enzymes. This makes compounds containing the thiourea scaffold, like S-methylisothiourea, potential candidates for inclusion in chemical libraries used for HTS. The aim of such screening would be to identify novel pharmacological modulators for a wide range of biological targets beyond its known activity on NOS. The development of efficient HTS assays, including fluorescence-based and mass spectrometry-based methods, provides the necessary tools to screen compound libraries that could include S-methylisothiourea and its analogs. embopress.org

Table 2: Compound Names Mentioned in the Article

Compound Name
S-methylisothiourea hemisulfate
Palladium
Biaryls
Styrenes
Escherichia coli

Q & A

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

  • Methodological Answer : Use fume hoods with HEPA filters and wear NIOSH-certified respirators (N95 or higher). Decontaminate spills with 10% sodium bicarbonate solution. Chronic exposure studies mandate institutional approval due to potential nephrotoxicity .

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